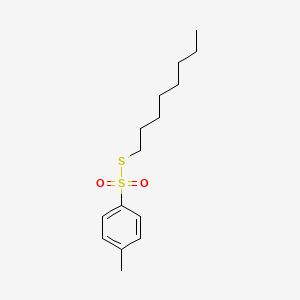
S-Octyl p-toluenethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Octyl p-toluenethiosulfonate: is an organic compound with the molecular formula C15H24O2S2 . It is a derivative of p-toluenesulfonic acid, where the sulfonic acid group is replaced by an octylthio group. This compound is known for its applications in organic synthesis and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Octyl p-toluenethiosulfonate typically involves the reaction of p-toluenesulfonyl chloride with octanethiol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of reactants and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: S-Octyl p-toluenethiosulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the octylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-Octyl p-toluenethiosulfonate is used as a reagent in organic synthesis for the introduction of the octylthio group into various molecules. It is also used in the preparation of sulfonate esters and other sulfur-containing compounds.
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its derivatives are studied for their pharmacological properties.
Industry: In the industrial sector, this compound is used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of S-Octyl p-toluenethiosulfonate involves the interaction of its octylthio group with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form covalent bonds with proteins, enzymes, and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
S-Phenyl p-toluenethiosulfonate: Similar structure but with a phenyl group instead of an octyl group.
S-Methyl p-toluenethiosulfonate: Contains a methyl group instead of an octyl group.
S,S’-Trimethylene di(p-toluenethiosulfonate): Contains two p-toluenethiosulfonate groups linked by a trimethylene bridge.
Uniqueness: S-Octyl p-toluenethiosulfonate is unique due to its long octyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are required.
Propiedades
Número CAS |
7559-53-7 |
|---|---|
Fórmula molecular |
C15H24O2S2 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
1-methyl-4-octylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C15H24O2S2/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 |
Clave InChI |
UMHCNSKVYCPQDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S,5R,6S,7S,8S,13R,14R,17R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B15345189.png)
![Acenaphtho[1,2-d]pyrimidin-8-amine](/img/structure/B15345196.png)
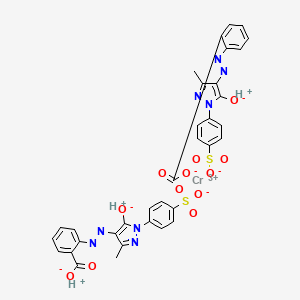
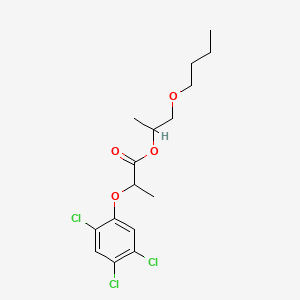
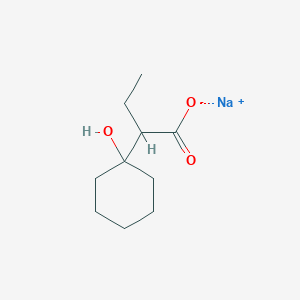
![Acetamide,N-(3-methylbutyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15345225.png)
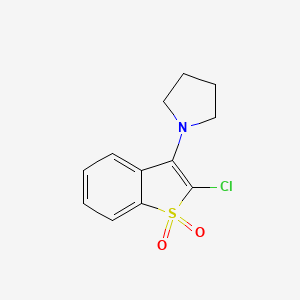
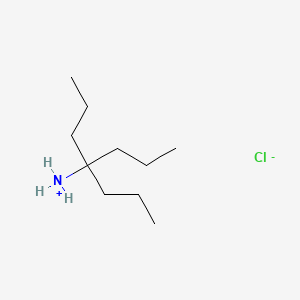
![6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15345236.png)
![N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15345243.png)
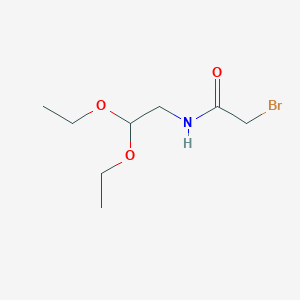
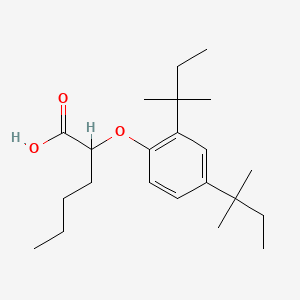
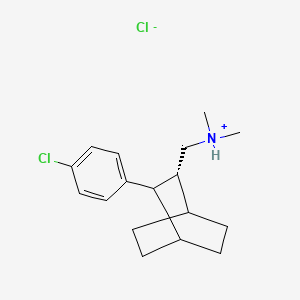
![1,3-Naphthalenedisulfonic acid, 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxy-, disodium salt](/img/structure/B15345258.png)
